molecular formula C14H20O3S B12632193 tert-Butyl 3-(phenylmethanesulfinyl)propanoate CAS No. 921765-53-9

tert-Butyl 3-(phenylmethanesulfinyl)propanoate

Cat. No.: B12632193
CAS No.: 921765-53-9
M. Wt: 268.37 g/mol
InChI Key: VVBAOWBPXKAOHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(phenylmethanesulfinyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a phenylmethanesulfinyl group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(phenylmethanesulfinyl)propanoate typically involves the esterification of 3-(phenylmethanesulfinyl)propanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(phenylmethanesulfinyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted esters.

Scientific Research Applications

tert-Butyl 3-(phenylmethanesulfinyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(phenylmethanesulfinyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
  • tert-Butyl 3-(neopentylamino)propanoate
  • tert-Butyl 3-(2-cyanoethoxy)propanoate

Uniqueness

tert-Butyl 3-(phenylmethanesulfinyl)propanoate is unique due to the presence of the phenylmethanesulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar esters. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

921765-53-9

Molecular Formula

C14H20O3S

Molecular Weight

268.37 g/mol

IUPAC Name

tert-butyl 3-benzylsulfinylpropanoate

InChI

InChI=1S/C14H20O3S/c1-14(2,3)17-13(15)9-10-18(16)11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3

InChI Key

VVBAOWBPXKAOHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCS(=O)CC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.